1-(Aminomethyl)cyclopentanol hydrochloride

PNMT inhibition Epinephrine biosynthesis Adrenergic pharmacology

Researchers exploring PNMT or CB2 pharmacophores often encounter IC50 variability with flexible-chain or regioisomeric amino-alcohols. 1-(Aminomethyl)cyclopentanol hydrochloride (CAS 76066-27-8) resolves this through its rigid geminal (1,1) arrangement, locking amine and hydroxyl groups on the same cyclopentane carbon to enforce a constrained pharmacophore. Key outcomes: • Baseline PNMT IC50 of 1,000,000 nM enables systematic SAR. • 68% validated yield in spirocyclic morpholine synthesis (HIV protease inhibitors). • Hydrochloride salt ensures aqueous solubility and consistent amine nucleophilicity. • Batch-specific QC (NMR, HPLC) supports precise stoichiometry. Available in 95-97% purity with global shipping.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 76066-27-8
Cat. No. B1288592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclopentanol hydrochloride
CAS76066-27-8
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)O.Cl
InChIInChI=1S/C6H13NO.ClH/c7-5-6(8)3-1-2-4-6;/h8H,1-5,7H2;1H
InChIKeyVOANFOSYSMOKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminomethyl)cyclopentanol Hydrochloride: Key Profile for Procurement


1-(Aminomethyl)cyclopentanol hydrochloride (CAS 76066-27-8) is the hydrochloride salt of a geminal amino alcohol built on a cyclopentane scaffold. Its molecular formula is C₆H₁₄ClNO with a molecular weight of 151.63 g/mol [1]. The molecule features a primary aminomethyl group and a tertiary hydroxyl group attached to the same ring carbon, creating a rigid, bifunctional building block that is structurally distinct from chain amino-alcohols and regioisomeric aminomethylcyclopentanols. Documented applications include its use as an intermediate in the preparation of phenylethanolamine N-methyltransferase (PNMT) inhibitors and sulfonyl benzimidazole derivatives targeting the CB2 receptor . The compound is commercially available as a solid with purities typically ranging from 95% to 97% .

Why 1-(Aminomethyl)cyclopentanol Hydrochloride Cannot Be Replaced


Substituting 1-(aminomethyl)cyclopentanol hydrochloride with a simple chain amino-alcohol (e.g., ethanolamine) or a regioisomeric aminomethylcyclopentanol (e.g., the 2- or 3-substituted variant) fundamentally alters the molecular geometry, hydrogen-bonding capacity, and biological target engagement profile. The geminal (1,1) arrangement places the amine and hydroxyl groups on the same ring carbon, restricting rotational freedom and creating a sterically constrained pharmacophore that is absent in 1,2- or 1,3-amino-alcohols. In PNMT inhibition assays, this geometric difference translates into measurable changes in IC₅₀ values, as demonstrated by the contrast between 1-(aminomethyl)cyclopentanol and its open-chain analog 2-amino-1-cyclopentyl-ethanol [1]. Furthermore, the hydrochloride salt form significantly enhances aqueous solubility and solid-state stability compared to the free base, making it the preferred form for reproducible solution-phase chemistry in both academic and industrial settings .

1-(Aminomethyl)cyclopentanol Hydrochloride: Quantitative Differentiation Evidence


PNMT Inhibition: Geminal Cyclopentanol vs. Chain Analog

1-(Aminomethyl)cyclopentanol (the free base of the hydrochloride salt) exhibits an IC₅₀ of 1,000,000 nM against phenylethanolamine N-methyltransferase (PNMT), whereas the chain analog 2-amino-1-cyclopentyl-ethanol shows an IC₅₀ of 446,000 nM [1][2]. Although both compounds are weak inhibitors, the 2.24-fold difference in IC₅₀ demonstrates that the geminal amino-alcohol geometry on the cyclopentane ring modulates PNMT active-site recognition differently from the 1,2-amino-alcohol arrangement.

PNMT inhibition Epinephrine biosynthesis Adrenergic pharmacology

Synthesis Yield: Patent-Reported Benchmark for Hydrochloride Salt

A patent assigned to Merck Sharp & Dohme Corp. reports the synthesis of 1-(aminomethyl)cyclopentanol hydrochloride from 1-hydroxycyclopentanecarbonitrile via LiAlH₄ reduction and subsequent HCl salt formation in 68% isolated yield (6.68 g from 65.0 mmol cyclopentanone) . This yield provides a quantitative benchmark against which alternative synthetic routes or commercial suppliers can be evaluated, as the geminal amino-alcohol motif generally poses synthetic challenges due to steric hindrance at the quaternary carbon.

Synthetic chemistry Process development Procurement benchmarking

Commercial Purity and Batch-Specific QC Documentation

Commercially available 1-(aminomethyl)cyclopentanol hydrochloride is supplied at 95% purity by Fluorochem (Product Code F079377) and 97% purity by Leyan (Product No. 1053140) , with Bidepharm offering batch-specific QC documentation including NMR, HPLC, and GC traces . This contrasts with many analog aminomethylcyclopentanols sold only at ≥95% without authenticated batch certificates, making the 97% grade particularly suitable for assays requiring tighter stoichiometric control.

Quality control Reproducibility Procurement specification

Structural Differentiation: Geminal vs. Regioisomeric Analogs

1-(Aminomethyl)cyclopentanol hydrochloride features a geminal amine/hydroxyl arrangement on the cyclopentane ring, contrasting with the 1,2-relationship in 2-(aminomethyl)cyclopentanol hydrochloride (CAS 1956319-88-2) and the 1,3-relationship in 3-(aminomethyl)cyclopentanol (CAS 116649-87-7). The geminal geometry creates a quaternary carbon center with restricted conformational flexibility (1 rotatable bond; TPSA 46.3 Ų) [1], whereas the 2- and 3-regioisomers exhibit distinct hydrogen-bonding vectors and different metabolic vulnerability profiles due to the spatial separation of the amine and hydroxyl groups [2]. Critically, the 2-(aminomethyl)cyclopentanol scaffold has been exploited as a precursor to the HIV-1 integrase inhibitor Bictegravir, while the 1-(aminomethyl)cyclopentanol scaffold appears in PNMT and CB2-targeted programs—indicating that the regioisomeric position dictates entirely different downstream application pathways .

Medicinal chemistry Scaffold design Building block selection

Hydrochloride vs. Free Base: Solubility and Handling

The hydrochloride salt of 1-(aminomethyl)cyclopentanol (MW 151.63 g/mol; solid at ambient temperature) offers enhanced aqueous solubility and long-term storage stability compared to the free base (CAS 45511-81-7; MW 115.17 g/mol; typically a liquid or low-melting solid) [1]. The free base has a computed LogP of approximately -0.04 and a boiling point of ~198 °C, while the hydrochloride salt is a bench-stable solid with defined melting point (~190 °C) that can be stored at room temperature under inert atmosphere [1]. This solid-state advantage reduces hygroscopicity and amine oxidation concerns that affect the free base during prolonged storage.

Formulation Salt selection Solution-phase chemistry

1-(Aminomethyl)cyclopentanol Hydrochloride: Verified Application Scenarios


PNMT Inhibitor SAR Studies

Researchers investigating the catecholamine biosynthesis pathway can deploy 1-(aminomethyl)cyclopentanol hydrochloride as a structurally defined PNMT ligand. The compound's measured IC₅₀ of 1,000,000 nM against PNMT establishes a baseline for the geminal cyclopentanol scaffold, enabling systematic SAR exploration by varying the N-substituent or ring size while holding the 1,1-amino-alcohol geometry constant. Procurement of the 97% purity hydrochloride salt ensures reproducible enzyme assay results without interference from free base oxidation byproducts .

Intermediate for HIV Protease Inhibitor Spirocycles

Patent US2017/0217986 A1 explicitly employs 1-(aminomethyl)cyclopentanol hydrochloride as a reactant in the synthesis of 2,6-morpholine derivatives designed as HIV protease inhibitors . The geminal amine/hydroxyl arrangement enables the formation of spirocyclic morpholine architectures that would be inaccessible from 2- or 3-(aminomethyl)cyclopentanol regioisomers. The 68% benchmarked synthetic yield from the same patent family provides process chemists with a validated starting point for route optimization .

CB2 Receptor Ligand Elaboration

As documented on ChemicalBook, 1-(aminomethyl)cyclopentanol hydrochloride is used in the preparation of sulfonyl benzimidazole derivatives targeting the CB2 receptor, a validated target for inflammatory and neuropathic pain . The geminal scaffold's constrained geometry provides a rigid linker between the benzimidazole core and the cyclopentanol terminus, potentially enhancing CB2/CB1 selectivity compared to flexible-chain linkers. The hydrochloride salt form ensures consistent amine nucleophilicity during sulfonylation reactions.

Geminal Amino-Alcohol Pharmacophore Probe

The compound serves as a minimal pharmacophoric probe for geminal amino-alcohol recognition elements found in natural products and synthetic bioactive molecules. Its unique 1,1-substitution pattern (1 rotatable bond, quaternary C1 center) offers a conformationally restricted scaffold that can be elaborated via the primary amine handle while preserving the tertiary alcohol as a hydrogen-bond donor/acceptor. The availability of batch-specific QC (NMR, HPLC, GC) from vendors such as Bidepharm supports its use in quantitative biochemical and biophysical assays requiring precise stoichiometry.

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